molecular formula C9H9FN4 B1400228 2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline CAS No. 1353878-22-4

2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline

Cat. No. B1400228
M. Wt: 192.19 g/mol
InChI Key: AVBBVLZILINETH-UHFFFAOYSA-N
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Description

“2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline” is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a fluoro group and a methyl group .


Synthesis Analysis

The synthesis of similar triazole derivatives has been reported in the literature. For instance, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized, and screened for their in vitro cytotoxic activity . Another study reported a novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which features an efficient construction of the triazole ring under flow conditions .

Scientific Research Applications

Analgesic Potential in Pharmaceutical Research

2-Fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline derivatives have been investigated for their potential as analgesic agents. For instance, a study by Zaheer et al. (2021) explored the synthesis of triazole-thione derivatives and evaluated their in vivo analgesic activity, revealing several compounds with significant analgesic effects (Zaheer et al., 2021).

Antimicrobial Activity

The antimicrobial properties of compounds involving 2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline have been a subject of research. Yolal et al. (2012) synthesized eperezolid-like molecules, including derivatives of this compound, and evaluated their antimicrobial activities, notably against Mycobacterium smegmatis (Yolal et al., 2012).

Applications in Molecular Design

This compound's derivatives have been used in molecular design for various purposes. For instance, Sahay and Ghalsasi (2019) observed self-aggregation behavior in compounds involving this triazole derivative, contributing to research in anticancer activity (Sahay & Ghalsasi, 2019).

Fluorescent Properties and Sensing Applications

In the field of fluorescence and sensing, derivatives of 2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline have been explored. Zhang et al. (2014) designed novel surfactant-like pyrene derivatives containing a triazole unit, demonstrating their potential in sensing applications due to their fluorescent properties (Zhang et al., 2014).

Synthesis of Antifungal Agents

Research has also focused on the synthesis of antifungal agents using this compound. Butters et al. (2001) discussed the process development of Voriconazole, a triazole antifungal agent, involving the synthesis of related compounds (Butters et al., 2001).

Future Directions

The future directions for “2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline” could involve further exploration of its synthesis, chemical properties, and potential biological activities. Given the broad range of activities exhibited by triazole derivatives, this compound could be a potential candidate for further drug development .

properties

IUPAC Name

2-fluoro-4-(4-methyltriazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4/c1-6-5-14(13-12-6)7-2-3-9(11)8(10)4-7/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBBVLZILINETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=N1)C2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501197051
Record name Benzenamine, 2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501197051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline

CAS RN

1353878-22-4
Record name Benzenamine, 2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353878-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501197051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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